SHP2 over SHP1 Selectivity vs NSC-87877
PHPS1 demonstrates a 15-fold selectivity for SHP2 over the closely related phosphatase SHP1 (Ki values: 0.73 µM vs. 10.7 µM) [1]. In contrast, NSC-87877 shows essentially no selectivity between SHP2 and SHP1, with IC50 values of 0.318 µM and 0.355 µM, respectively [2]. This represents a substantial difference in target discrimination between two SHP2 inhibitors evaluated under comparable in vitro enzymatic assay conditions.
| Evidence Dimension | Selectivity ratio (SHP2 Ki vs. SHP1 Ki) |
|---|---|
| Target Compound Data | SHP2 Ki = 0.73 µM; SHP1 Ki = 10.7 µM |
| Comparator Or Baseline | NSC-87877: SHP2 IC50 = 0.318 µM; SHP1 IC50 = 0.355 µM |
| Quantified Difference | PHPS1: 15-fold selectivity for SHP2 over SHP1. NSC-87877: approximately 1-fold selectivity (non-selective between SHP2 and SHP1). |
| Conditions | In vitro phosphatase activity assays using recombinant enzyme preparations. PHPS1: Ki determination via substrate competition assay [1]. NSC-87877: IC50 determination via pNPP hydrolysis assay [2]. |
Why This Matters
This selectivity difference is critical for experiments requiring discrimination between SHP2 and SHP1 signaling functions, as the two phosphatases often exert opposing regulatory effects in immune cell signaling and cancer biology.
- [1] Hellmuth K, Grosskopf S, Lum CT, et al. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. Proc Natl Acad Sci U S A. 2008;105(20):7275-7280. doi:10.1073/pnas.0710468105 View Source
- [2] Chen L, Sung SS, Yip ML, et al. Discovery of a novel Shp2 protein tyrosine phosphatase inhibitor. Mol Pharmacol. 2006;70(2):562-570. doi:10.1124/mol.106.025536 View Source
